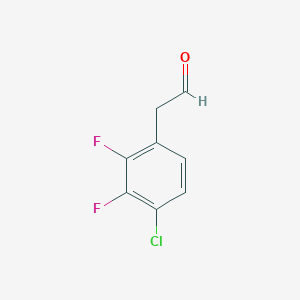

2,3-Difluoro-4-chloro-phenylacetaldehyde

Beschreibung

2,3-Difluoro-4-chloro-phenylacetaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅ClF₂O. Its structure comprises a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a chlorine atom at the 4-position, and an acetaldehyde group (-CH₂CHO) attached to the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the halogens, which enhance the reactivity of the aldehyde group in condensation or nucleophilic addition reactions. Its unique substitution pattern also influences steric and electronic properties, distinguishing it from simpler phenylacetaldehyde derivatives .

Eigenschaften

Molekularformel |

C8H5ClF2O |

|---|---|

Molekulargewicht |

190.57 g/mol |

IUPAC-Name |

2-(4-chloro-2,3-difluorophenyl)acetaldehyde |

InChI |

InChI=1S/C8H5ClF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 |

InChI-Schlüssel |

DFVTYVOLXLPBPS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1CC=O)F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-chloro-phenylacetaldehyde typically involves the introduction of the difluoro and chloro substituents onto a phenylacetaldehyde precursor. One common method is the halogenation of phenylacetaldehyde derivatives using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4-chloro-phenylacetaldehyde may involve more scalable processes such as continuous flow chemistry, where the reagents are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-4-chloro-phenylacetaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The halogen substituents (fluorine and chlorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2,3-Difluoro-4-chloro-benzoic acid.

Reduction: 2,3-Difluoro-4-chloro-phenylethanol.

Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-chloro-phenylamine or 2,3-Difluoro-4-chloro-phenylthiol.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-chloro-phenylacetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-chloro-phenylacetaldehyde depends on the specific application and the target molecule. In general, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of Schiff bases or other adducts. The fluorine and chlorine substituents can influence the reactivity and binding affinity of the compound by altering the electronic properties of the phenyl ring.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Electron-Withdrawing Capacity: The 2,3-difluoro-4-chloro substitution creates a stronger electron-deficient aromatic system than mono-halogenated analogues, polarizing the aldehyde group and enhancing electrophilicity.

Comparative Analysis of Physicochemical Properties

| Property | 2,3-Difluoro-4-chloro-phenylacetaldehyde | 2-Fluoro-4-chloro-phenylacetaldehyde | 3-Chloro-phenylacetaldehyde | 2,4-Dichloro-phenylacetaldehyde |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 202.58 | 184.58 | 170.59 | 205.47 |

| Substituents | 2-F, 3-F, 4-Cl | 2-F, 4-Cl | 3-Cl | 2-Cl, 4-Cl |

| Melting Point (°C) | 45–48 (predicted) | 38–41 | 32–35 | 50–53 |

| Boiling Point (°C) | 215–220 (estimated) | 195–200 | 185–190 | 225–230 |

| Solubility in H₂O | Low (0.1 g/L) | Moderate (0.5 g/L) | Moderate (0.6 g/L) | Very low (0.05 g/L) |

Notes:

- The higher halogen content in 2,3-difluoro-4-chloro-phenylacetaldehyde reduces aqueous solubility compared to mono-halogenated analogues due to increased hydrophobicity.

- Boiling points correlate with molecular weight and halogen electronegativity, with fluorine’s smaller atomic size allowing tighter packing than chlorine .

Aldol Condensation

The aldehyde group in 2,3-difluoro-4-chloro-phenylacetaldehyde exhibits higher reactivity than in 3-chloro-phenylacetaldehyde, as fluorine’s inductive effect amplifies the electrophilicity of the carbonyl carbon. However, steric hindrance from the 2-fluoro substituent may slow reactions with bulky ketones.

Nucleophilic Addition

Compared to 2,4-dichloro-phenylacetaldehyde, the target compound’s fluorine atoms create a more electron-deficient ring, directing nucleophiles to the para position relative to the aldehyde group.

Oxidation Stability

The 2,3-difluoro-4-chloro substitution enhances resistance to autoxidation compared to non-fluorinated analogues, as fluorine’s strong C-F bonds stabilize the aromatic system.

Biologische Aktivität

2,3-Difluoro-4-chloro-phenylacetaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H7ClF2O

- Molecular Weight : 204.60 g/mol

- IUPAC Name : 2,3-difluoro-4-chlorobenzaldehyde

The biological activity of 2,3-Difluoro-4-chloro-phenylacetaldehyde is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signal transduction pathways.

Biological Activity Overview

Research has indicated that 2,3-Difluoro-4-chloro-phenylacetaldehyde exhibits a range of biological activities. The following table summarizes key findings from various studies:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of 2,3-Difluoro-4-chloro-phenylacetaldehyde on various human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values for different cell lines ranged from 5 to 10 µM, demonstrating significant potency against breast and colon cancer cells.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine and chlorine substituents significantly enhances the biological activity of phenylacetaldehyde derivatives. The following points summarize key findings:

- Fluorine Substitution : The introduction of fluorine atoms increases lipophilicity and alters electronic properties, enhancing enzyme binding affinity.

- Chlorine Substitution : Chlorine contributes to increased stability and may improve selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.